An In-depth Technical Guide to 2-Chlorobenzoyl Isothiocyanate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chlorobenzoyl Isothiocyanate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chlorobenzoyl isothiocyanate, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and key applications of this versatile molecule, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of 2-Chlorobenzoyl Isothiocyanate
2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is an aromatic acyl isothiocyanate that has garnered significant attention as a robust synthetic intermediate.[1] Its structure uniquely combines the reactivity of an isothiocyanate group (-N=C=S) with the electronic and steric influences of a 2-chlorobenzoyl moiety. This combination makes it a highly valuable building block for constructing complex heterocyclic systems and, most notably, a wide array of biologically active thiourea derivatives.[1][2]
The isothiocyanate functional group is a heterocumulene, characterized by a central carbon atom double-bonded to both nitrogen and sulfur. This arrangement renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles, a property that is the cornerstone of its synthetic utility.[1][3] The insights and protocols detailed herein provide the foundational knowledge required to expertly handle and strategically deploy this powerful reagent in research and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis, including predicting its behavior, planning purification strategies, and confirming product identity.
Core Chemical Properties
The key physicochemical identifiers and properties of 2-Chlorobenzoyl isothiocyanate are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chlorobenzoyl isothiocyanate | [1] |
| CAS Number | 5067-90-3 | [1] |
| Molecular Formula | C₈H₄ClNOS | [1] |
| Molecular Weight | 197.64 g/mol | [1] |
| Appearance | Varies; related compounds are liquids or solids | [4] |
| Stability | Relatively stable under anhydrous conditions; moisture-sensitive | [1] |
| Reactivity | Highly electrophilic at the isothiocyanate carbon | [1] |
| Solubility | Generally soluble in anhydrous organic solvents like acetone, THF, and DCM |
Trustworthiness through Understanding: The compound's pronounced moisture sensitivity is a critical handling parameter.[1] Hydrolysis readily cleaves the acyl isothiocyanate, yielding 2-chlorobenzoic acid and thiourea, which will contaminate the reaction and reduce yield.[1] Therefore, all manipulations must be conducted under strictly anhydrous conditions.
Spectroscopic Signature Analysis
Spectroscopic analysis is essential for verifying the integrity of the starting material and confirming the structure of its derivatives.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000-2200 cm⁻¹ region, providing an unambiguous diagnostic marker for the presence of the functional group.[5] The spectrum will also feature a sharp, strong peak for the carbonyl (C=O) stretch, typically around 1680-1720 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: The carbon atom of the isothiocyanate group is notoriously difficult to observe. Its signal is often broad and weak, sometimes to the point of being indistinguishable from the baseline ("near-silence").[6] This phenomenon is not due to a lack of the functional group but is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, which creates chemical shift anisotropy.[6] Researchers should anticipate this and not misinterpret the absence of a clear signal as a sign of sample degradation. The carbonyl carbon will appear around δ 160-170 ppm, while the aromatic carbons will resonate in the δ 120-140 ppm range.
-
-
Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming the molecular weight of the compound. The fragmentation patterns can also provide structural information.[7] Electron impact (EI) ionization will likely show a molecular ion peak (M⁺) at m/z 197/199, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis of 2-Chlorobenzoyl Isothiocyanate
The most direct and widely adopted method for synthesizing acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate salt. This method is reliable and scalable.
Synthesis Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The chloride ion, an excellent leaving group, is displaced, forming the 2-chlorobenzoyl isothiocyanate product. The choice of an anhydrous, non-protic solvent like acetone or acetonitrile is critical to prevent hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.
Caption: High-level workflow for the synthesis of 2-Chlorobenzoyl Isothiocyanate.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution, confirmed by spectroscopic analysis matching the expected data, ensures the production of high-purity material ready for subsequent reactions.
Materials:
-
2-Chlorobenzoyl chloride (1 eq.)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.1 eq.), dried
-
Anhydrous acetone
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Reagent Addition: Charge the flask with finely ground, dry potassium thiocyanate (1.1 equivalents) and anhydrous acetone. Stir the suspension vigorously.
-
Reaction Initiation: Add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting acyl chloride. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The inorganic salt byproduct (KCl) will precipitate. Remove the salt by vacuum filtration, washing the filter cake with a small amount of anhydrous acetone.
-
Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The crude product is obtained as an oil or solid.
-
Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Core Reactivity: The Synthesis of Thiourea Derivatives
The primary application of 2-chlorobenzoyl isothiocyanate is its reaction with primary and secondary amines to form N-benzoyl-N'-substituted thioureas. These compounds are of immense interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8][9]
Reaction Mechanism
The reaction is a classic nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon of the isothiocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast, clean, and high-yielding.
Caption: Mechanism of nucleophilic addition of an amine to 2-Chlorobenzoyl Isothiocyanate.
Detailed Experimental Protocol: Synthesis of a Model Thiourea
Materials:
-
2-Chlorobenzoyl isothiocyanate (1 eq.)
-
Aniline (or other primary amine) (1 eq.)
-
Anhydrous acetone or tetrahydrofuran (THF)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-chlorobenzoyl isothiocyanate (1.0 equivalent) in anhydrous acetone.
-
Amine Addition: Prepare a separate solution of the primary amine (e.g., aniline, 1.0 equivalent) in anhydrous acetone. Add the amine solution dropwise to the stirring isothiocyanate solution at room temperature.
-
Reaction: The reaction is often immediate, signaled by the formation of a precipitate. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete reaction.
-
Isolation: If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and melting point to confirm its identity and purity.
Safety, Handling, and Storage
Proper handling of 2-chlorobenzoyl isothiocyanate is paramount for safety and for preserving its chemical integrity.
-
Hazards: Acyl isothiocyanates are classified as toxic and corrosive. They can cause severe skin burns, serious eye damage, and respiratory irritation. Inhalation or ingestion is harmful.[4][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[4] It should be kept in a cool, dry, and dark place, often in a refrigerator rated for chemical storage.[4]
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- EvitaChem. (n.d.). 2-Chlorobenzoyl isothiocyanate.
- Google Patents. (2018). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.
- Ismail, M. F., & Elsayed, G. A. (2018). Dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. ResearchGate.
- Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chlorophenyl isothiocyanate.
- Sigma-Aldrich. (n.d.). 2-Chlorobenzoyl chloride.
- SynQuest Labs. (n.d.). 3-Chlorobenzoyl isothiocyanate Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Benzoyl isothiocyanate Safety Data Sheet.
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Vobruba, A., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed.
Sources
- 1. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
